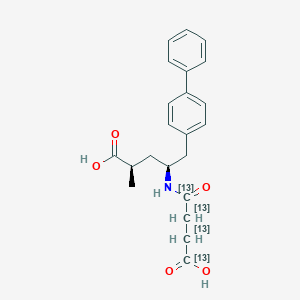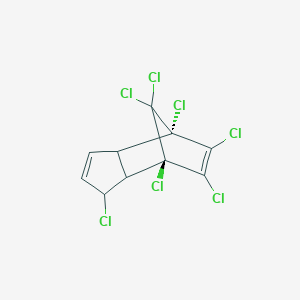
Heptachlor 10 microg/mL in Cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptachlor is an organochlorine compound with the molecular formula C10H5Cl7. It is primarily used as an insecticide and is known for its effectiveness against termites, ants, and other soil insects. Heptachlor is a persistent organic pollutant and has been classified as a possible human carcinogen by the International Agency for Research on Cancer . The compound is often provided in a solution form, such as 1000 micrograms per milliliter in acetone, for use in various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions: Heptachlor is synthesized from hexachlorocyclopentadiene and cyclopentadiene through a Diels-Alder reaction. The reaction involves the following steps:
Formation of Hexachlorocyclopentadiene: Chlorination of cyclopentadiene to form hexachlorocyclopentadiene.
Diels-Alder Reaction: Hexachlorocyclopentadiene reacts with cyclopentadiene to form heptachlor.
Industrial Production Methods: Industrial production of heptachlor involves large-scale chlorination and Diels-Alder reactions under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Heptachlor undergoes oxidation to form heptachlor epoxide, a more toxic and persistent metabolite.
Reduction: Reduction reactions of heptachlor are less common but can occur under specific conditions.
Substitution: Heptachlor can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions can react with heptachlor in basic conditions.
Major Products:
Oxidation: Heptachlor epoxide.
Reduction: Various reduced chlorinated products.
Substitution: Substituted chlorinated compounds.
科学的研究の応用
Heptachlor has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides in environmental samples.
Biology: Studied for its effects on various biological systems, including its role as an endocrine disruptor.
Medicine: Research on its potential carcinogenic effects and its impact on human health.
Industry: Used in the formulation of insecticides and for pest control in agriculture
作用機序
Heptachlor exerts its effects primarily through its action on the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, heptachlor can also affect the nervous system and has been shown to induce oxidative stress and disrupt endocrine function .
類似化合物との比較
Chlordane: Another organochlorine pesticide with similar structure and uses.
Aldrin: A related compound used as an insecticide.
Dieldrin: A metabolite of aldrin with similar properties.
Comparison: Heptachlor is unique in its high persistence and bioaccumulation potential. Compared to chlordane, heptachlor is more toxic and has a higher tendency to form epoxides. Aldrin and dieldrin are also persistent organic pollutants but differ in their specific uses and environmental behavior .
特性
分子式 |
C10H5Cl7 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1 |
InChIキー |
FRCCEHPWNOQAEU-ACYKITACSA-N |
異性体SMILES |
C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


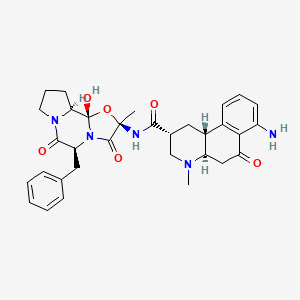
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
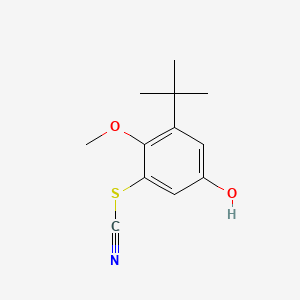
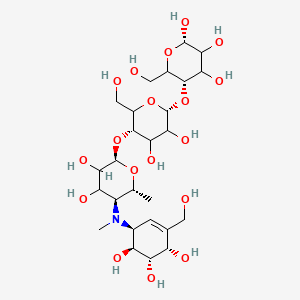
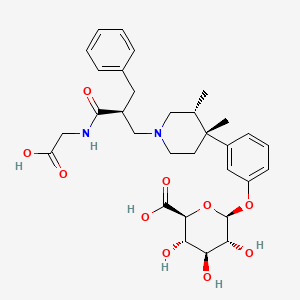
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

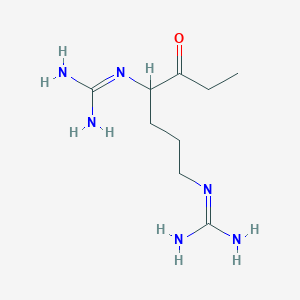
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)


